Cas no 1049243-98-2 (4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide)

4-(Benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a structurally complex organic compound featuring a benzenesulfonyl group linked to a butanamide scaffold, which is further functionalized with a 1,3,4-oxadiazole ring bearing a thiophene-methyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its hybrid heterocyclic framework, which may exhibit potential bioactivity. The presence of sulfonyl and oxadiazole moieties suggests possible applications in enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery and biochemical research. The compound’s stability and synthetic accessibility further enhance its utility in experimental studies.
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide structure
1049243-98-2 structure
Product Name:4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
CAS No:1049243-98-2
MF:C17H17N3O4S2
MW:391.464581251144
CID:6205843
PubChem ID:25834521
Update Time:2025-10-10

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
    • F5079-0148
    • 1049243-98-2
    • AKOS024495502
    • VU0633770-1
    • 4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
    • 4-(phenylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide
    • Inchi: 1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21)
    • InChI Key: ABJRKCLIBNEOFA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(CCCC(NC1=NN=C(CC2=CC=CS2)O1)=O)(=O)=O

Computed Properties

  • Exact Mass: 391.06604838g/mol
  • Monoisotopic Mass: 391.06604838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 139Ų

4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide Pricemore >>

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Additional information on 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Recent Advances in the Study of 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide (CAS: 1049243-98-2)

The compound 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide (CAS: 1049243-98-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel enzyme inhibitors. Specifically, it has been investigated for its ability to modulate key signaling pathways involved in inflammation and cancer. The presence of the 1,3,4-oxadiazole moiety, combined with the benzenesulfonyl and thiophene groups, contributes to its unique pharmacological profile, making it a valuable candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The compound's selectivity for COX-2 over COX-1 was particularly noteworthy, suggesting a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its anticancer properties. The study revealed that it induces apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of the intrinsic mitochondrial pathway. Molecular docking studies further suggested that the compound interacts with the Bcl-2 protein family, which plays a critical role in regulating apoptosis.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the yield and purity of 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide. A 2023 publication in Tetrahedron Letters described a novel one-pot synthesis method that significantly reduces reaction time and improves scalability. This advancement is expected to facilitate further preclinical and clinical studies of the compound.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. However, the growing body of evidence supporting its therapeutic potential underscores the importance of continued investigation into 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide and its derivatives.

In conclusion, the compound 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide (CAS: 1049243-98-2) represents a promising avenue for drug discovery, particularly in the areas of inflammation and oncology. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

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